REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[N:12]=[N:13][S:14][CH:15]=2)=[O:10])=[CH:4][CH:3]=1.[N:16]([C:19]1[CH:24]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:22]=[C:21]([C:29]([F:32])([F:31])[F:30])[CH:20]=1)=[C:17]=[S:18]>C(#N)C>[F:26][C:25]([F:27])([F:28])[C:23]1[CH:24]=[C:19]([NH:16][C:17](=[S:18])[NH:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][C:9]([C:11]3[N:12]=[N:13][S:14][CH:15]=3)=[O:10])=[CH:6][CH:7]=2)[CH:20]=[C:21]([C:29]([F:31])([F:32])[F:30])[CH:22]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)NC(=O)C=1N=NSC1
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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rapidly and the reaction is stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After ninety minutes
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting brown solid is recrystallized from ethyl acetate/hexanes
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Type
|
CUSTOM
|
Details
|
to give the pure product
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)NC(NC1=CC=C(C=C1)NC(=O)C=1N=NSC1)=S)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |